molecular formula C21H19FN4O3S B2835543 N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251661-45-6

N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2835543
CAS No.: 1251661-45-6
M. Wt: 426.47
InChI Key: CAPZMVVSJQAPQW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including ones with structural similarities to the specified chemical, have been prepared and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. The compounds' mode of action involves inhibiting the acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids, which are essential for plant growth. This mechanism suggests the potential for developing new herbicidal formulations based on the chemical framework of the specified compound (Moran, 2003).

Anticancer Effects

Derivatives of the N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, with modifications such as the replacement of the acetamide group with alkylurea, have shown remarkable anticancer effects. These compounds exhibit potent antiproliferative activities against various human cancer cell lines while demonstrating reduced toxicity, highlighting their potential as anticancer agents with low side effects. The anticancer activity is attributed to the inhibition of phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth and survival pathways (Wang et al., 2015).

Antimalarial Agents

A novel series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment has been investigated for their antimalarial activity. Through in silico studies, synthesis, and in vitro evaluation against Plasmodium falciparum, certain derivatives demonstrated good antimalarial activity. These findings suggest that compounds within this class, due to their ability to inhibit critical enzymes in the malaria parasite, could serve as starting points for future antimalarial drug discovery programs (Karpina et al., 2020).

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-15-23-24-21-11-10-20(14-25(15)21)30(27,28)26(18-8-6-17(22)7-9-18)13-16-4-3-5-19(12-16)29-2/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPZMVVSJQAPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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